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Compound of Interest

Compound Name: Bis(2,2-dimethylpropyl)amine

CAS No.: 77954-69-9

Cat. No.: B1364669

Get Quote

Introduction
Bis(2,2-dimethylpropyl)amine, also known as dineopentylamine, is a sterically hindered

secondary amine with the chemical formula C10H23N.[1] Its unique structure, featuring two

bulky neopentyl groups attached to a nitrogen atom, imparts interesting chemical properties,

making it a subject of interest in various chemical research domains. A thorough understanding

of its spectroscopic signature is paramount for its identification, purity assessment, and for

elucidating its role in chemical transformations. This technical guide provides an in-depth

analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for Bis(2,2-dimethylpropyl)amine. The content herein is curated for researchers,

scientists, and professionals in drug development who require a detailed understanding of the

spectroscopic properties of this compound.

Molecular Structure and Symmetry
A foundational understanding of the molecular structure is crucial for interpreting its

spectroscopic data. Bis(2,2-dimethylpropyl)amine possesses a high degree of symmetry,
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with a C2 axis passing through the nitrogen atom. This symmetry simplifies its NMR spectra, as

chemically equivalent protons and carbons will resonate at the same frequency.

Caption: Ball-and-stick representation of Bis(2,2-dimethylpropyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the high symmetry of Bis(2,2-dimethylpropyl)amine, its ¹H and ¹³C NMR

spectra are relatively simple. The data presented in this section is based on predicted values;

however, it provides a strong foundation for interpretation.

¹H NMR Spectroscopy
The proton NMR spectrum of Bis(2,2-dimethylpropyl)amine is expected to show three distinct

signals corresponding to the three unique proton environments in the molecule.

Proton Type
Predicted Chemical

Shift (ppm)
Multiplicity Integration

-C(CH₃)₃ ~0.9 Singlet (s) 18H

-CH₂-N ~2.4 Singlet (s) 4H

-NH-
Variable (typically 0.5-

2.0)
Broad Singlet (br s) 1H

Interpretation of the ¹H NMR Spectrum:

-C(CH₃)₃ Protons: The 18 protons of the two tert-butyl groups are chemically equivalent due

to the molecule's symmetry. They are expected to appear as a sharp singlet at approximately

0.9 ppm. This upfield chemical shift is characteristic of protons on sp³ hybridized carbons in

an alkane-like environment.

-CH₂-N Protons: The four protons of the two methylene groups adjacent to the nitrogen atom

are also chemically equivalent. These protons are deshielded by the electronegative nitrogen

atom, resulting in a downfield shift to around 2.4 ppm. This signal is also expected to be a

singlet as there are no adjacent protons to cause splitting.
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-NH- Proton: The chemical shift of the N-H proton is highly variable and can be influenced by

factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically

appears as a broad singlet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with only three signals

expected for the three distinct carbon environments.

Carbon Type Predicted Chemical Shift (ppm)

-C(CH₃)₃ ~32

-C(CH₃)₃ ~27

-CH₂-N ~58

Interpretation of the ¹³C NMR Spectrum:

-C(CH₃)₃ Carbons: The two quaternary carbons of the tert-butyl groups are equivalent and

are expected to resonate at approximately 32 ppm.

-C(CH₃)₃ Carbons: The six methyl carbons of the two tert-butyl groups are all chemically

equivalent and should give rise to a single peak at around 27 ppm.

-CH₂-N Carbons: The two methylene carbons bonded to the nitrogen are equivalent and will

be the most downfield signal due to the deshielding effect of the nitrogen atom, appearing at

approximately 58 ppm.

Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of Bis(2,2-dimethylpropyl)amine, the following general

protocol should be followed:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically

added as an internal standard (0 ppm).
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum.

Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10

ppm).

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0-100 ppm for this aliphatic

compound).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C (e.g., 128 scans or more).

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of Bis(2,2-dimethylpropyl)amine is expected to be relatively

simple, dominated by absorptions from C-H and N-H bonds.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3300 - 3500 Weak to Medium, Broad

C-H Stretch (sp³) 2850 - 3000 Strong

C-H Bend (CH₃ and CH₂) 1350 - 1470 Medium to Strong

C-N Stretch 1000 - 1250 Medium

Interpretation of the IR Spectrum:

N-H Stretch: The most characteristic feature for a secondary amine is the N-H stretching

vibration, which typically appears as a single, relatively weak and broad peak in the 3300-

3500 cm⁻¹ region. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretches: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the stretching

vibrations of the numerous C-H bonds in the neopentyl groups.

C-H Bends: The bending vibrations of the methyl and methylene groups will give rise to

medium to strong absorptions in the fingerprint region (1350-1470 cm⁻¹).

C-N Stretch: A medium intensity band corresponding to the C-N stretching vibration is

expected in the 1000-1250 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
A standard procedure for obtaining an IR spectrum of a liquid sample like Bis(2,2-
dimethylpropyl)amine is as follows:

Sample Preparation: A neat liquid sample can be analyzed by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr).

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.
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Place the sample on the plates and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The molecular weight of

Bis(2,2-dimethylpropyl)amine is 157.30 g/mol .[1]

Expected Fragmentation Pattern
Upon electron ionization (EI), the molecular ion ([M]⁺) of Bis(2,2-dimethylpropyl)amine would

be observed at m/z 157. The fragmentation is expected to be driven by the cleavage of bonds

adjacent to the nitrogen atom and the bulky tert-butyl groups.

α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C

bond alpha to the nitrogen atom. This would result in the loss of a propyl radical (C₃H₇•) to

form a stable iminium ion. However, due to the neopentyl structure, the loss of a tert-butyl

radical (C₄H₉•, m/z 57) is more likely, leading to a fragment ion at m/z 100.

Loss of a Neopentyl Group: Cleavage of the C-N bond can lead to the loss of a neopentyl

radical (C₅H₁₁•, m/z 71), resulting in a fragment at m/z 86.

Further Fragmentation: The initial fragments can undergo further fragmentation, leading to

smaller ions. For instance, the fragment at m/z 100 could lose ethylene to give an ion at m/z

72.
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Caption: Plausible mass spectrometry fragmentation pathways for Bis(2,2-
dimethylpropyl)amine.

Experimental Protocol for Mass Spectrometry Data
Acquisition
A general protocol for obtaining an electron ionization mass spectrum is as follows:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if volatile, through a gas chromatograph (GC-MS).

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV)

to cause ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Conclusion
The spectroscopic data of Bis(2,2-dimethylpropyl)amine, as outlined in this technical guide,

provides a comprehensive fingerprint for its unambiguous identification. The high degree of

symmetry in the molecule leads to simplified NMR spectra, with characteristic signals for the
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neopentyl groups. The IR spectrum is dominated by the absorptions of the secondary amine

and aliphatic C-H bonds. Mass spectrometry reveals a predictable fragmentation pattern

initiated by cleavage adjacent to the nitrogen atom. By combining these three spectroscopic

techniques, researchers and scientists can confidently characterize Bis(2,2-
dimethylpropyl)amine and ensure its purity for various applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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